
2,6-Diethoxybenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diethoxybenzoyl chloride: is an organic compound with the molecular formula C11H13ClO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two ethoxy groups at the 2 and 6 positions. This compound is used in various chemical synthesis processes due to its reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,6-Diethoxybenzoyl chloride can be synthesized through the reaction of 2,6-diethoxybenzoic acid with thionyl chloride. The reaction typically involves refluxing the acid with thionyl chloride in an inert solvent such as dichloromethane or chloroform. The reaction proceeds as follows: [ \text{C11H14O4} + \text{SOCl2} \rightarrow \text{C11H13ClO3} + \text{SO2} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 2,6-Diethoxybenzoyl chloride can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 2,6-diethoxybenzoic acid and hydrochloric acid.
Reduction: It can be reduced to 2,6-diethoxybenzyl alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base like pyridine.
Hydrolysis: Water or aqueous sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Corresponding amides, esters, or thioesters.
Hydrolysis: 2,6-Diethoxybenzoic acid.
Reduction: 2,6-Diethoxybenzyl alcohol.
Aplicaciones Científicas De Investigación
Chemistry: 2,6-Diethoxybenzoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in the preparation of polymers and resins.
Biology and Medicine: In medicinal chemistry, it serves as a building block for the synthesis of biologically active molecules, including potential drug candidates. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials. It can be incorporated into coatings, adhesives, and sealants to enhance their performance characteristics.
Mecanismo De Acción
The mechanism of action of 2,6-diethoxybenzoyl chloride primarily involves its reactivity as an acylating agent. It can react with nucleophiles to form amides, esters, or thioesters. The molecular targets and pathways depend on the specific nucleophile and the resulting product. For example, in the synthesis of pharmaceuticals, the compound may modify the structure of active pharmaceutical ingredients to enhance their efficacy or stability.
Comparación Con Compuestos Similares
2,6-Dimethoxybenzoyl chloride: Similar in structure but with methoxy groups instead of ethoxy groups.
2,4-Diethoxybenzoyl chloride: Similar but with ethoxy groups at the 2 and 4 positions.
2,6-Diethoxybenzoic acid: The acid form of 2,6-diethoxybenzoyl chloride.
Uniqueness: this compound is unique due to the presence of ethoxy groups, which can influence its reactivity and the properties of its derivatives. The ethoxy groups can provide steric hindrance and electronic effects that may enhance the selectivity and yield of certain reactions compared to its methoxy or unsubstituted counterparts.
Propiedades
Número CAS |
480439-42-7 |
|---|---|
Fórmula molecular |
C11H13ClO3 |
Peso molecular |
228.67 g/mol |
Nombre IUPAC |
2,6-diethoxybenzoyl chloride |
InChI |
InChI=1S/C11H13ClO3/c1-3-14-8-6-5-7-9(15-4-2)10(8)11(12)13/h5-7H,3-4H2,1-2H3 |
Clave InChI |
NLXSVMOYPZOZPY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=CC=C1)OCC)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


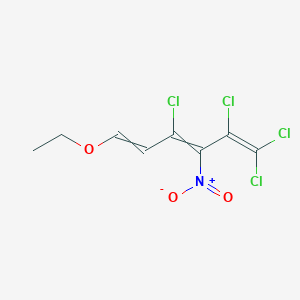
![6-chloro-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14245224.png)
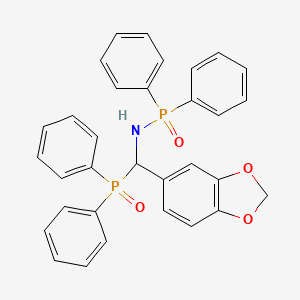
![7-amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B14245226.png)
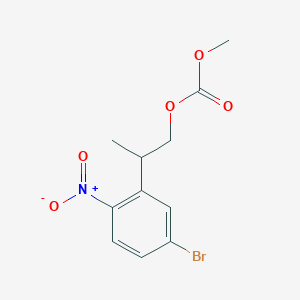
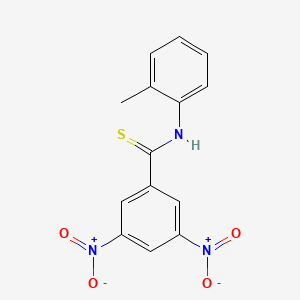
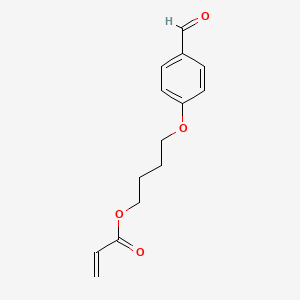


![(6S)-6-[2-(2-Fluorophenyl)ethyl]oxane-2,4-dione](/img/structure/B14245290.png)
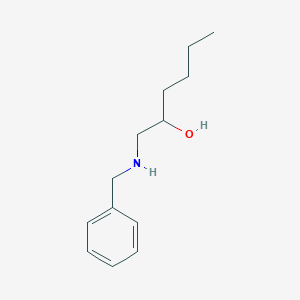
![N-[2,5-Bis(heptyloxy)phenyl]-2-chloro-3-oxobutanamide](/img/structure/B14245304.png)
![Oxazolidine, 4-(phenylmethyl)-3-[(phenylthio)methyl]-, (4S)-](/img/structure/B14245309.png)
![N-Cyclohexyl-4-[2-ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14245313.png)
